1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride
Overview
Description
1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride is a chemical compound with the molecular formula C12H26ClN. It is known for its unique structure, which includes a cyclopentyl group and a dimethylpentan-3-amine moiety.
Preparation Methods
The synthesis of 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride typically involves the reaction of cyclopentyl ethyl ketone with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Scientific Research Applications
1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including its role as a central nervous system stimulant.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the release and uptake of certain neurotransmitters. This modulation can lead to various physiological effects, including increased alertness and cognitive function .
Comparison with Similar Compounds
1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride can be compared with similar compounds such as:
1-Cyclopentyl-4,4-dimethylpentan-3-one: This compound differs by having a ketone group instead of an amine group.
1-Cyclopentyl-4,4-dimethylpentan-3-ol: This compound has a hydroxyl group instead of an amine group. The uniqueness of this compound lies in its amine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentyl-4,4-dimethylpentan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-12(2,3)11(13)9-8-10-6-4-5-7-10;/h10-11H,4-9,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERCFVNFSRZXTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1CCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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